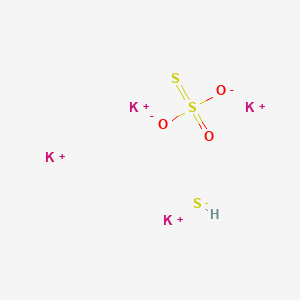
Liver of sulfur
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Liver of sulfur can be prepared by heating a mixture of potassium carbonate and sulfur. The reaction typically involves the following steps:
Dissolving Potassium Carbonate: Potassium carbonate is dissolved in water.
Adding Sulfur: Sulfur is gradually added to the solution while heating.
Stirring and Heating: The mixture is continuously stirred and heated until the sulfur dissolves completely, forming a yellow solution.
Cooling and Solidification: The solution is then cooled, and the solid this compound is collected.
Industrial Production Methods
In industrial settings, this compound is produced by heating potassium hydroxide with sulfur. The reaction conditions are carefully controlled to ensure the formation of the desired mixture of potassium sulfides and polysulfides .
Análisis De Reacciones Químicas
Types of Reactions
Liver of sulfur undergoes several types of chemical reactions, including:
Oxidation: This compound reacts with oxygen to form sulfate of potash and carbonate of potash.
Reduction: It can reduce metal oxides to their respective metals.
Substitution: This compound can react with metal surfaces, substituting sulfur atoms for oxygen atoms on the metal surface.
Common Reagents and Conditions
Oxidation: The reaction with oxygen occurs readily at room temperature.
Reduction: Requires heating in the presence of a reducing agent.
Substitution: Typically involves immersing the metal object in a hot solution of this compound and water.
Major Products Formed
Oxidation: Sulfate of potash and carbonate of potash.
Reduction: Pure metals from their oxides.
Substitution: Metal sulfides on the surface of the treated metal.
Aplicaciones Científicas De Investigación
Liver of sulfur has various applications in scientific research, including:
Mecanismo De Acción
Liver of sulfur exerts its effects primarily through oxidation and substitution reactions. When applied to metals, it reacts with the metal surface to form metal sulfides, creating a dark or colored patina . The molecular targets are the metal atoms on the surface, and the pathways involved include the formation of metal-sulfur bonds .
Comparación Con Compuestos Similares
Liver of sulfur is unique due to its ability to create a wide range of patina colors on metals. Similar compounds include:
Lime Sulfur: A mixture of calcium polysulfides used in gardening as a fungicide.
Potassium Polysulfide: Used in similar applications but lacks the versatility of this compound.
Sodium Polysulfide: Another alternative with similar properties but different reactivity.
This compound stands out due to its effectiveness in creating durable and varied patinas on metals, making it a preferred choice in metalworking and jewelry making .
Propiedades
Fórmula molecular |
HK4O3S3+ |
|---|---|
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |
Clave InChI |
LBOBJZFANBWPPF-UHFFFAOYSA-K |
SMILES canónico |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


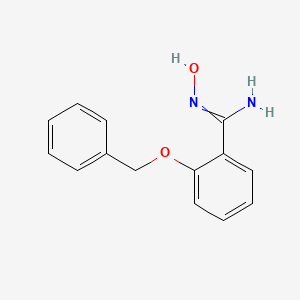
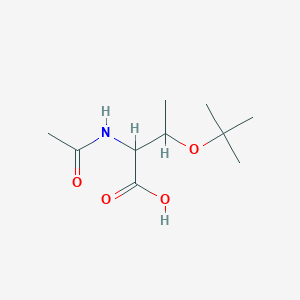
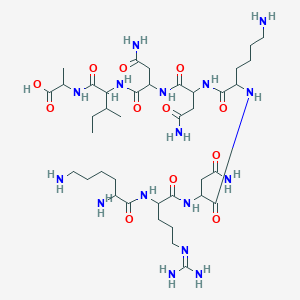
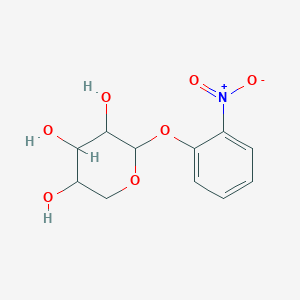


![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
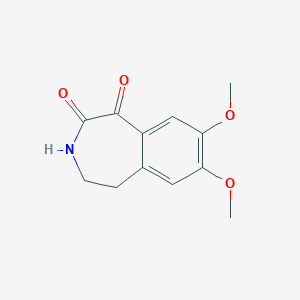
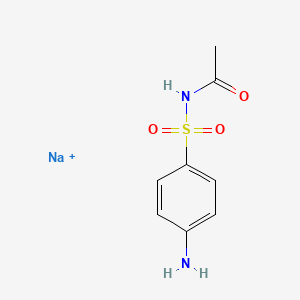
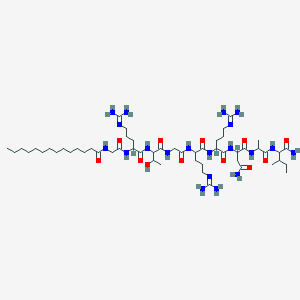
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)

